molecular formula C19H22N4O2 B10992488 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Cat. No.: B10992488
M. Wt: 338.4 g/mol
InChI Key: ZXZZECZVYPMFEZ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a complex organic compound that features an indole ring fused to a tetrahydroindazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer and antimicrobial properties.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and tetrahydroindazole derivatives, such as:

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-25-12-11-23-10-9-13-15(7-4-8-17(13)23)20-19(24)18-14-5-2-3-6-16(14)21-22-18/h4,7-10H,2-3,5-6,11-12H2,1H3,(H,20,24)(H,21,22)

InChI Key

ZXZZECZVYPMFEZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=NNC4=C3CCCC4

Origin of Product

United States

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